
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside: is a derivative of glucopyranoside, a type of sugar molecule. This compound is characterized by the presence of acetyl and trityl groups, which are protective groups commonly used in organic synthesis to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C32H34O9 , and it has a molecular weight of 562.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside. The process begins with the acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine. The trityl group is then introduced at the 6-position using trityl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl and trityl protective groups can be removed through hydrolysis using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: The major products are glucopyranoside and acetic acid.
Oxidation: The major products are ketones or aldehydes, depending on the specific oxidation conditions.
Substitution: The major products are glucopyranoside derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. The protective groups facilitate selective reactions at specific hydroxyl positions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of glucopyranosides in biological systems.
Medicine: It has potential applications in drug development, particularly in the design of prodrugs and drug delivery systems. The protective groups can be used to modify the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various functionalized glucopyranosides.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside involves the selective protection and deprotection of hydroxyl groups. The acetyl and trityl groups protect the hydroxyl groups from unwanted reactions during synthetic processes. The deprotection step, which involves the removal of these groups, allows for the subsequent functionalization of the hydroxyl groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Comparison:
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety. It has applications in biomedicine, particularly in the treatment of cancer and viral infections.
- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside: This compound contains a nitro group instead of a trityl group. It is used in chemical synthesis and has different reactivity and applications compared to the trityl derivative .
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has benzyl groups instead of acetyl groups. It is used in carbohydrate chemistry and has different protective properties compared to the acetyl derivative .
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside stands out due to its unique combination of acetyl and trityl protective groups, which provide selective protection and deprotection of hydroxyl groups, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHIENXWVDRTC-SAEUYMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


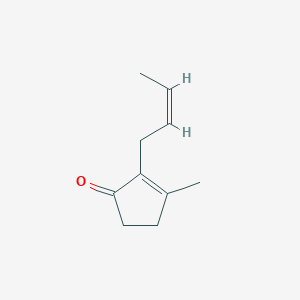

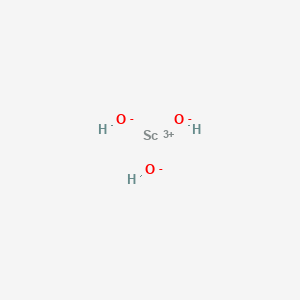
![methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B97415.png)


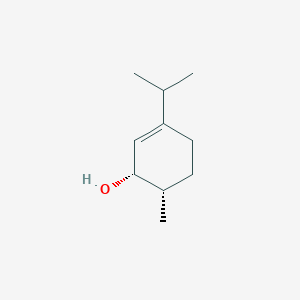

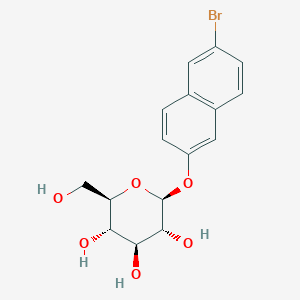
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
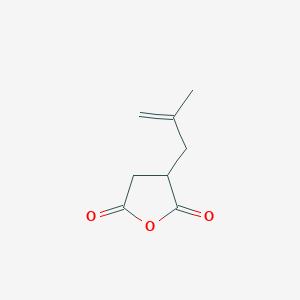
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
